molecular formula C18H19Cl2NO2S B3460746 4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE

4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE

Cat. No.: B3460746
M. Wt: 384.3 g/mol
InChI Key: GUEMGRLMGSTJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a benzyl group, a dichlorobenzenesulfonyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE typically involves the reaction of piperidine with benzyl chloride and 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of receptor-ligand interactions, especially in the development of sigma-1 receptor ligands.

    Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets, such as sigma-1 receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion channel function, and other cellular processes, making it a valuable tool in the study of neurological functions and disorders .

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE
  • 4-BENZYL-1-(3-IODOBENZENESULFONYL)-PIPERIDINE
  • 4-BENZYL-1-(4-METHOXYBENZENESULFONYL)-PIPERIDINE

Uniqueness

4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE is unique due to the presence of the dichlorobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in the synthesis of specific pharmaceutical compounds and in the study of sigma-1 receptor interactions .

Properties

IUPAC Name

4-benzyl-1-(2,5-dichlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMGRLMGSTJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.